

Application Notes and Protocols for In Vitro Angiogenesis Assays Using Bgp-15

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Compound of Interest				
Compound Name:	Bgp-15			
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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for evaluating the anti-angiogenic potential of **Bgp-15**, a nicotinic amidoxime derivative, using in vitro angiogenesis assays.

Introduction to Bgp-15 and its Anti-Angiogenic Potential

Bgp-15 is a hydroxylamine derivative with a range of cytoprotective effects. It is recognized as an insulin-sensitizing molecule and a PARP (poly(ADP-ribose) polymerase) inhibitor.[1][2] Research suggests that **Bgp-15** exerts its effects through various mechanisms, including the modulation of stress-activated protein kinase (SAPK/JNK) signaling pathways, reduction of oxidative stress, and enhancement of prosurvival signaling pathways like Akt/Gsk3β.[3][4]

Notably, in vivo studies on murine hepatoma xenografts have indicated that **Bgp-15** administration can suppress tumor development by impacting angiogenesis.[5] These studies have shown a significant decrease in tumor weight and microvascular density, alongside a reduction in the mRNA levels of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1), both of which are sensitive to hypoxic conditions within tumors.[6]

Key Findings from In Vivo Studies:



Parameter	Effect of Bgp-15 Treatment	Reference	
Tumor Weight	Decreased	[5]	
Mitotic Index	Decreased		
Apoptotic Rate	No significant effect		
Microvascular Density	Depressed		
VEGF mRNA Levels	Decreased by approximately 50%		
GLUT-1 mRNA Levels	Decreased	[6]	

These findings strongly suggest an anti-angiogenic role for **Bgp-15**, making it a compound of interest for further investigation in in vitro angiogenesis models. The following protocols for the Endothelial Cell Tube Formation Assay and the Aortic Ring Assay provide standardized methods to quantify the anti-angiogenic effects of **Bgp-15**.

Experimental Protocols Endothelial Cell Tube Formation Assay

This assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro.[7] It is particularly useful for screening potential pro- or anti-angiogenic compounds.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well tissue culture plates
- Bgp-15 stock solution (dissolved in an appropriate vehicle, e.g., DMSO)



- Vehicle control
- Positive control (e.g., VEGF)
- Negative control (e.g., Suramin)
- Calcein AM (for fluorescent visualization)
- Inverted microscope with a digital camera

Protocol:

- Preparation of BME-coated plates:
 - Thaw the BME solution on ice at 4°C overnight.[8]
 - \circ Using pre-cooled pipette tips, add 50 μL of BME to each well of a pre-chilled 96-well plate. [8]
 - Ensure the BME is evenly distributed across the well surface.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]
- Cell Preparation:
 - Culture HUVECs to 70-90% confluency.[8]
 - Harvest the cells using a non-enzymatic cell dissociation solution (e.g., Accutase).[8]
 - Resuspend the cells in a serum-free or low-serum basal medium and perform a cell count.
- Treatment and Seeding:
 - Prepare a cell suspension in basal medium containing the desired concentrations of Bgp-15, vehicle control, positive control, and negative control.
 - The recommended cell density is typically between 1×10^4 and 1.5×10^4 cells per well, but this may need optimization.[8]



- \circ Carefully add 100 μ L of the cell suspension to each corresponding well of the BME-coated plate.[8]
- Incubation and Visualization:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[8] Tube formation can be observed as early as 2-6 hours.[9]
 - Monitor tube formation periodically using an inverted phase-contrast microscope.
 - For quantitative analysis, images of the tube network can be captured at a predetermined time point.
 - (Optional) For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding, or stained at the end of the incubation period.[7]
- Quantification:
 - The extent of tube formation can be quantified by measuring various parameters from the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
 - Quantifiable parameters include:
 - Total tube length
 - Number of nodes/junctions
 - Number of meshes/loops
 - Average tube length

Example Data Presentation:



Treatment Group	Concentration	Total Tube Length (µm)	Number of Nodes	Number of Meshes
Vehicle Control	-	1250 ± 85	45 ± 5	25 ± 3
Bgp-15	10 μΜ	875 ± 60	30 ± 4	15 ± 2
Bgp-15	50 μΜ	450 ± 45	15 ± 3	5 ± 1
VEGF (Positive Control)	20 ng/mL	1800 ± 110	65 ± 7	40 ± 4
Suramin (Negative Control)	100 μΜ	300 ± 30	10 ± 2	2 ± 1

Note: The data presented above are for illustrative purposes only and represent a hypothetical outcome.

Aortic Ring Assay

The aortic ring assay is an ex vivo model that more closely recapitulates the complexity of angiogenesis, involving both endothelial and mural cells.[10]

Materials:

- Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old)[8]
- Serum-free medium (e.g., MEM or EBM-2)
- Collagen Type I or BME (Matrigel®)
- 48-well tissue culture plates
- Surgical instruments (forceps, scissors)
- Bgp-15 stock solution
- Vehicle control



- Positive control (e.g., VEGF)
- Stereomicroscope

Protocol:

- Aorta Dissection and Ring Preparation:
 - Humanely euthanize the animal and dissect the thoracic aorta under sterile conditions.[10]
 [11]
 - Transfer the aorta to a petri dish containing ice-cold serum-free medium.[10]
 - Carefully remove the periaortic fibro-adipose tissue without damaging the aortic wall.[8]
 - Cross-section the aorta into 1 mm thick rings using a sterile scalpel.[10]
 - Thoroughly rinse the aortic rings in fresh, ice-cold serum-free medium.[8]
- Embedding Aortic Rings:
 - Coat the wells of a 48-well plate with a layer of collagen or BME and allow it to polymerize at 37°C.[11]
 - Place a single aortic ring in the center of each well on top of the gelled matrix.[10]
 - Cover the aortic ring with another layer of the matrix solution.[10]
 - Incubate at 37°C for 30 minutes to allow the top layer to solidify.
- Treatment and Culture:
 - Prepare the culture medium containing the desired concentrations of Bgp-15, vehicle control, and positive control.
 - Add the prepared medium to each well.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.[10]
 Replace the medium every 2-3 days.



- Visualization and Quantification:
 - Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.
 - Capture images at regular intervals.
 - The extent of angiogenesis can be quantified by measuring the length and number of sprouts originating from the aortic ring.[12] Image analysis software can be used for more precise measurements.

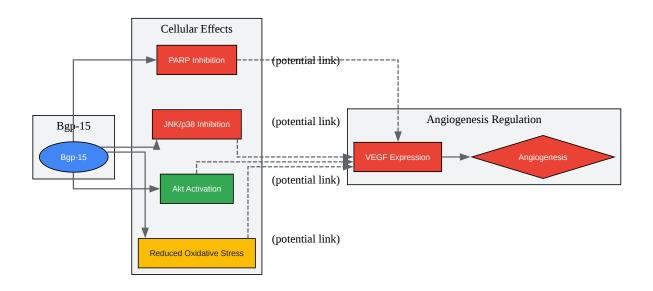
Example Data Presentation:

Treatment Group	Concentration	Average Sprout Length (µm) at Day 7	Number of Sprouts per Ring at Day 7
Vehicle Control	-	450 ± 40	35 ± 4
Bgp-15	10 μΜ	315 ± 35	22 ± 3
Bgp-15	50 μΜ	180 ± 25	12 ± 2
VEGF (Positive Control)	50 ng/mL	700 ± 60	55 ± 6

Note: The data presented above are for illustrative purposes only and represent a hypothetical outcome.

Visualizations Signaling Pathways and Experimental Workflows

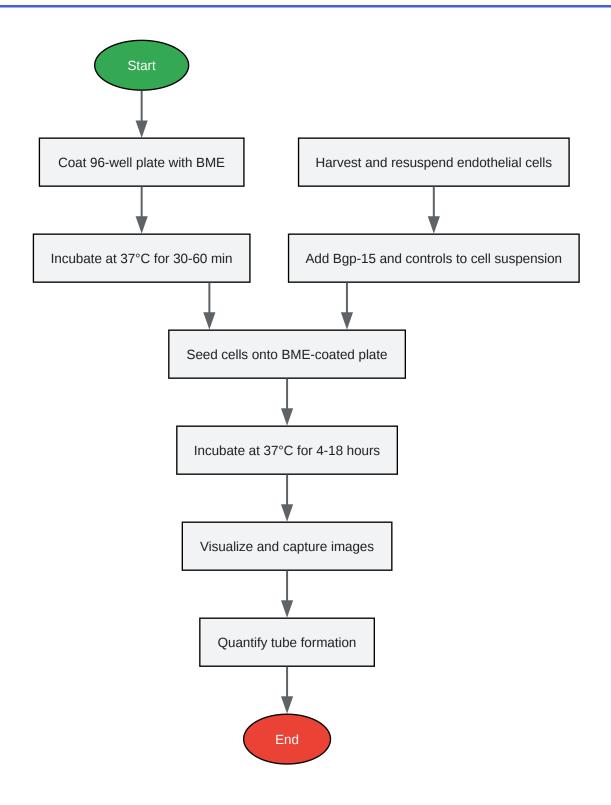




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Caption: Putative signaling pathways of **Bgp-15** in angiogenesis regulation.

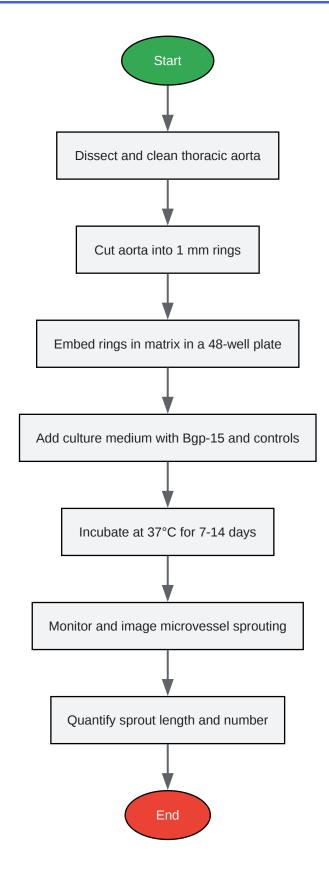




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Caption: Experimental workflow for the Endothelial Cell Tube Formation Assay.





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Caption: Experimental workflow for the Aortic Ring Assay.



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